4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide
Overview
Description
The compound "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various analogues and derivatives of piperazine-based compounds, which are relevant to the analysis of the compound . These compounds are often investigated for their affinity and selectivity towards various receptors, such as dopamine and serotonin transporters, which are critical in the study of neurological disorders and potential therapeutic agents .
Synthesis Analysis
The synthesis of piperazine analogues typically involves the preparation of arylcarboxamides with specific substituents that confer selectivity and affinity towards certain receptors. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides demonstrates the importance of the carboxamide linker for D3 receptor selectivity . Similarly, the synthesis of oxygenated analogues of GBR 12935 and GBR 12909 indicates the role of substituents in binding to the dopamine transporter . These methods could be relevant for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their interaction with receptors. The presence of a carbonyl group in the amide linker, as well as the specific substituents on the phenyl ring, significantly affects the binding affinities and selectivities . The second extracellular loop of the D3 receptor, for example, has been identified as an important contributor to binding selectivity . These structural considerations are essential for understanding the potential interactions of "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" with its targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperazine derivatives are critical for achieving the desired selectivity and affinity. For instance, the replacement of the phthalimide moiety by substituted benzamides or alkyl amides can lead to changes in receptor affinity and selectivity . The introduction of oxygen-containing functionalities can also affect the biological activity of these compounds . These reactions are relevant to the chemical manipulation of the compound to potentially improve its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and the presence of chiral centers, can influence their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of a hydroxyl group and the configuration of chiral centers have been shown to affect the selectivity for the dopamine transporter . These properties are important for the development of therapeutic agents and could provide insights into the behavior of "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" in biological systems.
Scientific Research Applications
HIV-1 Attachment Inhibition : This compound has been characterized as a potent inhibitor of HIV-1 attachment. It interferes with the interaction between viral gp120 and the host cell receptor CD4. Modification and substitution of the piperazine ring in similar compounds have been examined, underscoring the significance of the piperazine ring as a critical element in this pharmacophore (Wang et al., 2009).
Serotonin 1A Receptor Density in Alzheimer's Disease : A derivative of this compound has been used as a molecular imaging probe to study serotonin 1A (5-HT1A) receptors in Alzheimer's disease patients. It demonstrated decreased receptor densities in specific brain regions, correlating with worsening of clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Potential PET Tracers for Neuropsychiatric Disorders : Similar compounds have been prepared for potential use in PET imaging of serotonin 5-HT1A receptors, which may contribute to the study of neuropsychiatric disorders. These compounds displayed characteristics like high brain uptake, slow brain clearance, and stability (García et al., 2014).
Dopamine Receptor Ligands : Studies have identified derivatives of similar compounds as potent and selective dopamine D(3) receptor ligands. These studies have explored modifications to improve binding affinity and selectivity, potentially useful for PET imaging (Leopoldo et al., 2002).
Antimicrobial Activity : Certain derivatives have shown potent antimicrobial activity, particularly against gram-negative bacterial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Mishra & Chundawat, 2019).
properties
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQODYDAUKKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043986 | |
Record name | S 14506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |
CAS RN |
135722-25-7 | |
Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-14506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S 14506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-14506 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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